2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
Description
Molecular Formula: C₁₀H₈Cl₂N₄O CAS No.: 792953-83-4 Structure: The compound features a chloroacetamide core (ClCH₂CONH-) linked to a 5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl group. Applications: Primarily used as an industrial intermediate for synthesizing N-aromatic heterocyclic derivatives, with inferred roles in antifungal or agrochemical research due to structural similarities to triazole-based pharmaceuticals .
Properties
IUPAC Name |
2-chloro-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-4-10(17)15-8-3-7(12)1-2-9(8)16-6-13-5-14-16/h1-3,5-6H,4H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBLRHXAMVYQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be dissected into two primary components:
- 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline : A substituted aniline bearing a triazole ring at the ortho-position.
- Chloroacetyl chloride : The acylating agent introducing the chloroacetamide functionality.
Retrosynthetic logic suggests coupling these fragments via nucleophilic acyl substitution. However, the reactivity of the aniline and steric hindrance from the triazole group necessitate optimized conditions.
Synthetic Route 1: Direct Acylation of 5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Aniline
Reaction Mechanism
The primary route involves reacting 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base to neutralize HCl byproducts:
$$
\text{Aniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Experimental Procedure
Materials :
- 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv)
- Anhydrous dichloromethane (DCM)
Steps :
- Dissolve the aniline derivative (10 mmol) in DCM (50 mL) under nitrogen.
- Add triethylamine (20 mmol) dropwise at 0°C.
- Introduce chloroacetyl chloride (12 mmol) slowly over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the product as a white solid.
Synthetic Route 2: Sequential Cyclization and Acylation
Synthesis of the Triazole-Aniline Intermediate
The triazole ring is constructed prior to acylation, leveraging cyclocondensation strategies:
Formation of 1H-1,2,4-Triazole :
Nitro Reduction :
- Reduce the nitro group to an amine using H$$2$$/Pd-C or SnCl$$2$$/HCl.
Acylation Step
Proceed as in Route 1 to attach the chloroacetamide group.
Alternative Methodologies from Patent Literature
A patent (EP2850068B1) discloses related triazole-acetamide derivatives synthesized via:
Nucleophilic Displacement of Chlorine
- React 5-chloro-2-(1H-1,2,4-triazol-1-yl)phenol with chloroacetonitrile in DMF using NaH as a base.
- Hydrolyze the nitrile to the amide under acidic conditions.
Reaction Scheme:
$$
\text{Phenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{NaH}} \text{ClCH}2\text{O-Phenyl intermediate} \xrightarrow{\text{H}_2\text{O/H}^+} \text{Target Compound}
$$
Challenges:
Analytical Characterization and Quality Control
Industrial-Scale Production Considerations
Cost-Effective Modifications
- Catalyst Recycling : Employ immobilized base catalysts to reduce waste.
- Solvent Recovery : Distill DCM for reuse, lowering environmental impact.
Regulatory Compliance
- ICH Guidelines : Ensure residual solvents meet Q3C limits.
- Genotoxic Impurities : Monitor chloroacetyl chloride residues below 1 ppm.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Moiety
The β-chlorine atom in the acetamide group is highly reactive toward nucleophiles due to the electron-withdrawing effect of the carbonyl group. This enables substitution reactions with diverse nucleophiles:
Reaction with Sulfur-Containing Nucleophiles
Thiols and thiolate ions readily displace the chlorine atom, forming thioether linkages. For example:
-
Reagents: Benzazolethiol derivatives (e.g., 2-mercaptobenzoxazole)
-
Products: Sulfur-substituted acetamides (e.g., 2-(benzoxazol-2-ylthio)-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide) .
Key Data:
| Nucleophile | Reaction Time | Yield (%) | Product Characterization (IR/NMR) |
|---|---|---|---|
| 2-Mercaptobenzoxazole | 4 hours | 72 | IR: 1675 cm⁻¹ (C=O), 1H NMR: δ 4.27 (s, CH₂-S) |
Reaction with Nitrogen-Containing Heterocycles
The chloro group undergoes substitution with azoles (e.g., 1H-1,2,4-triazole-3-thiol, imidazole):
-
Mechanism: SN2 displacement facilitated by polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH) .
-
Example: Reaction with 3-amino-1,2,4-triazole yields 2-(1,2,4-triazol-3-ylamino)-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide .
Conditions:
-
Temperature: 80–100°C
-
Solvent: DMF
-
Base: NaOH
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in reactions such as:
Alkylation and Arylation
-
Reagents: Alkyl halides (e.g., bromoethyl acetate)
-
Products: Alkylated triazole derivatives, enhancing lipophilicity for pharmacological applications .
Coordination with Metal Ions
The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or bioactive properties.
Cross-Coupling Reactions
The aromatic chloro substituent enables Suzuki-Miyaura couplings:
Example: Coupling with 4-nitrophenylboronic acid introduces electron-withdrawing groups to modulate electronic properties .
Hydrolysis and Stability
The acetamide bond is stable under acidic conditions but hydrolyzes in basic media:
-
Base-Induced Hydrolysis: NaOH in aqueous ethanol cleaves the acetamide to form carboxylic acid derivatives.
-
Mechanism: Nucleophilic attack by hydroxide ions at the carbonyl carbon.
Structural Modifications via Condensation
The triazole-aniline moiety can condense with aldehydes (e.g., benzaldehyde) to form Schiff bases, expanding derivatization potential .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial potential of 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide and related compounds. A notable investigation involved screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Candida albicans.
Key Findings:
- The compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, particularly MRSA.
- The effectiveness varied based on the position of substituents on the phenyl ring, with halogenated derivatives showing enhanced lipophilicity and membrane permeability .
Antifungal Applications
The compound has also been studied for its antifungal properties. A review on novel 1,2,4-triazoles indicated that derivatives containing triazole rings exhibit promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
Case Study:
A specific study highlighted that triazole derivatives with halogen substitutions exhibited lower Minimum Inhibitory Concentrations (MICs) against fungal strains compared to non-halogenated counterparts. For example, a derivative with a chlorine atom at the 7-position showed remarkable activity against fluconazole-resistant Candida albicans strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has been pivotal in understanding how modifications to the chemical structure influence biological activity. In a study focusing on chloroacetamides, it was found that compounds with specific substituents on the phenyl ring exhibited varying degrees of antimicrobial efficacy. This emphasizes the importance of molecular design in developing effective antimicrobial agents .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of MALT1, a protein involved in the regulation of immune responses. By binding to MALT1, the compound decreases NF-κB activity, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Triazole vs. Pyrazole/Oxadiazole: The target compound’s 1,2,4-triazole moiety distinguishes it from pyrazole () and oxadiazole () analogs. Triazoles are known for antifungal activity (e.g., fluconazole) due to cytochrome P450 inhibition .
- Substitution Patterns : Ortho-substituted triazole in the target compound may enhance steric effects compared to para-substituted derivatives (), influencing receptor binding.
Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) |
|---|---|---|
| Molecular Weight | 283.11 g/mol | 393.11 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.8 (higher due to naphthalene) |
| Solubility | Low in water (chlorine, aromatic rings) | Likely lower due to bulky naphthalene |
Thermal Stability : The target compound is stored at room temperature, indicating moderate stability, whereas naphthalene-containing analogs () may require stricter light-resistant packaging .
Biological Activity
2-Chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, with the CAS number 792953-83-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, particularly its antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 271.10 g/mol. The structure features a triazole ring which is known for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study focusing on various triazole derivatives demonstrated that those similar to this compound showed effective inhibition against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
The above data suggests that compounds with similar structures to this compound are promising candidates for antimicrobial development .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. A notable investigation assessed the cytotoxic effects of several triazole-containing compounds on different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells.
Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | HeLa (cervical cancer) | 15 ± 3 |
| Compound E | MCF7 (breast cancer) | 20 ± 5 |
| Compound F | A549 (lung cancer) | 25 ± 4 |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that structural modifications in triazoles can enhance their anticancer activity .
The biological activity of triazole derivatives like this compound is largely attributed to their ability to interact with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, inhibiting enzyme activity crucial for microbial survival and cancer cell proliferation .
Case Studies
A recent study evaluated the efficacy of a series of triazole compounds in treating infections caused by resistant bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their therapeutic potential in overcoming antibiotic resistance.
Additionally, another study investigated the use of triazole derivatives in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy, suggesting a synergistic effect that could be leveraged for improved treatment outcomes .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline with chloroacetyl chloride in the presence of a base (e.g., NaOH or K₂CO₃). Reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometry are critical for yield optimization. Purification often involves recrystallization or chromatography .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : To confirm proton and carbon environments, particularly distinguishing aromatic protons and the chloroacetamide group.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Infrared spectroscopy (IR) : To identify functional groups like C=O (amide) and C-Cl bonds.
- X-ray crystallography : For resolving crystal packing and stereochemical details .
Q. What are the primary biological targets or activities associated with this compound?
The chloroacetamide group acts as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. This mechanism disrupts cellular functions, suggesting potential antimicrobial, antifungal, or anticancer activity. Triazole derivatives are also known to inhibit enzymes like kinases or proteases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield and purity?
Key variables include:
- Temperature control : Reflux conditions (e.g., in dioxane) enhance reaction rates but may require quenching to prevent side reactions.
- Catalyst use : Triethylamine aids in neutralizing HCl byproducts during chloroacetyl chloride reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography with silica gel or recrystallization from ethanol/pet-ether mixtures enhances purity .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
SAR can be explored by:
- Substituent variation : Modifying the triazole ring (e.g., adding sulfanyl or fluorophenyl groups) to alter electronic or steric effects.
- Bioisosteric replacement : Replacing the chloro group with trifluoromethyl or methoxy groups to enhance bioavailability.
- Comparative assays : Testing analogs against biological targets (e.g., kinase inhibition) to correlate structural changes with activity .
Q. How should discrepancies in biological activity data across studies be addressed?
Contradictions may arise from:
- Purity differences : Impurities (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC or TLC.
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls.
- Solubility issues : Use DMSO or ethanol at non-toxic concentrations to ensure compound dissolution .
Q. What is the role of computational modeling in predicting this compound’s reactivity or binding affinity?
Molecular docking (e.g., using AutoDock) can predict interactions with biological targets like MALT1 protease. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain alkylation potential. MD simulations evaluate stability in biological membranes .
Q. How does the presence of halogen atoms influence the compound’s chemical reactivity?
Chlorine atoms increase electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack. The electron-withdrawing effect stabilizes transition states in substitution reactions. Halogens also improve lipophilicity, impacting membrane permeability and bioavailability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Side reactions : Over-alkylation or dimerization may occur at higher concentrations. Optimize stoichiometry and add reagents dropwise.
- Purification bottlenecks : Replace column chromatography with fractional crystallization for large batches.
- Thermal hazards : Monitor exothermic reactions during chloroacetyl chloride addition .
Q. How can researchers design derivatives to overcome resistance mechanisms in target organisms?
Strategies include:
- Introducing bulky groups : To sterically hinder detoxifying enzymes (e.g., cytochrome P450).
- Pro-drug approaches : Masking the chloroacetamide group with labile esters for targeted activation.
- Combination therapy : Pairing with efflux pump inhibitors to enhance intracellular retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
